molecular formula C11H10N2 B12844686 5-(4-Methylphenyl)pyrimidine

5-(4-Methylphenyl)pyrimidine

Cat. No.: B12844686
M. Wt: 170.21 g/mol
InChI Key: HMIDRMDGUSXDTP-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pyrimidine: is an organic compound with the molecular formula C11H10N2 . It consists of a pyrimidine ring substituted with a 4-methylphenyl group at the 5-position. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the 4-methylphenyl group enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-methylphenylboronic acid is coupled with 5-bromopyrimidine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(4-Methylphenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it useful in drug discovery and development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to anti-inflammatory effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    4-(4-Methylphenyl)pyrimidine: Similar structure but with the methylphenyl group at the 4-position.

    5-Phenylpyrimidine: Lacks the methyl group on the phenyl ring.

    5-(4-Chlorophenyl)pyrimidine: Substituted with a chlorine atom instead of a methyl group.

Uniqueness: 5-(4-Methylphenyl)pyrimidine is unique due to the presence of the 4-methylphenyl group at the 5-position, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-12-8-13-7-11/h2-8H,1H3

InChI Key

HMIDRMDGUSXDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CN=C2

Origin of Product

United States

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